molecular formula C10H11BrO3 B1504929 3-Bromo-5-(2-methoxyethoxy)benzaldehyde CAS No. 1160184-91-7

3-Bromo-5-(2-methoxyethoxy)benzaldehyde

Cat. No.: B1504929
CAS No.: 1160184-91-7
M. Wt: 259.1 g/mol
InChI Key: JLXJZTYRHDRZHK-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol. This compound is characterized by the presence of a bromine atom and a methoxyethoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)benzaldehyde typically involves the bromination of 5-(2-methoxyethoxy)benzaldehyde. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), and a catalyst like iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions can be performed using reagents like nitric acid (HNO3) for nitration or acyl chlorides for acylation.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of nitro compounds, acylated derivatives, or other substituted benzaldehydes.

Scientific Research Applications

3-Bromo-5-(2-methoxyethoxy)benzaldehyde has various applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.

  • Biology: It can be employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: The compound may serve as a precursor for the development of new drugs or therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Bromo-5-(2-methoxyethoxy)benzaldehyde is similar to other brominated benzaldehydes, such as 3-Bromo-2-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde. the presence of the methoxyethoxy group in this compound imparts unique chemical properties and reactivity compared to its counterparts. The methoxyethoxy group enhances the compound's solubility in organic solvents and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

  • 3-Bromo-2-methoxybenzaldehyde

  • 3-Bromo-4-methoxybenzaldehyde

  • 3-Bromo-5-methylbenzaldehyde

  • 3-Bromo-2-methylbenzaldehyde

Properties

IUPAC Name

3-bromo-5-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-2-3-14-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXJZTYRHDRZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700087
Record name 3-Bromo-5-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160184-91-7
Record name 3-Bromo-5-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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